2-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]benzoic acid
Overview
Description
2-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]benzoic acid is a heterocyclic compound that contains both an oxadiazole ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]benzoic acid typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with an appropriate benzoic acid derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
2-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules, disrupting their normal function and leading to the desired biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1,2,5-oxadiazole-3-carboxylic acid
- 2-{[(4-nitro-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid
- 2-{[(4-chloro-1,2,5-oxadiazol-3-yl)amino]carbonyl}benzoic acid
Uniqueness
2-[(4-Amino-1,2,5-oxadiazol-3-yl)carbamoyl]benzoic acid is unique due to its specific combination of an oxadiazole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(4-amino-1,2,5-oxadiazol-3-yl)carbamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c11-7-8(14-18-13-7)12-9(15)5-3-1-2-4-6(5)10(16)17/h1-4H,(H2,11,13)(H,16,17)(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKBSDOKWAMSGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NON=C2N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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